1-Benzyl-5-fluoropiperidin-3-amine
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Overview
Description
1-Benzyl-5-fluoropiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a fluorine atom at the 5-position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-fluoropiperidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-3-amine with a fluorinating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the fluorination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-fluoropiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-5-fluoropiperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzyl-5-fluoropiperidin-3-amine involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-fluoropiperidin-3-amine
- 1-Benzyl-3-fluoropiperidin-3-amine
- 1-Benzyl-2-fluoropiperidin-3-amine
Uniqueness
1-Benzyl-5-fluoropiperidin-3-amine is unique due to the specific position of the fluorine atom on the piperidine ring. This positional isomerism can significantly influence the compound’s chemical properties, biological activities, and pharmacological profile. The presence of the benzyl group further enhances its lipophilicity and membrane permeability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H17FN2 |
---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-benzyl-5-fluoropiperidin-3-amine |
InChI |
InChI=1S/C12H17FN2/c13-11-6-12(14)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2 |
InChI Key |
GDKWWZUZIWWDTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CC1F)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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